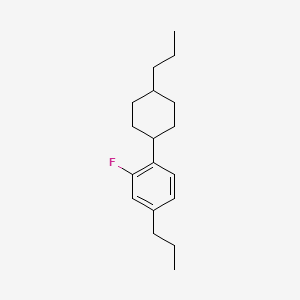
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom and two propyl groups attached to a benzene ring, along with a propylcyclohexyl group. Its structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene typically involves multiple steps, including the introduction of the fluorine atom and the propyl groups. One common method involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and cost-effective production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound in studies of fluorinated organic molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies and specialty polymers with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. The propyl and propylcyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene stands out due to its specific combination of fluorine and propyl groups, which impart unique chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications. Its structural features also allow for the exploration of fluorine’s effects on molecular interactions and biological activity .
Eigenschaften
CAS-Nummer |
866947-39-9 |
|---|---|
Molekularformel |
C18H27F |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-fluoro-4-propyl-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-10-16(11-8-14)17-12-9-15(6-4-2)13-18(17)19/h9,12-14,16H,3-8,10-11H2,1-2H3 |
InChI-Schlüssel |
YGFLBRIROHXRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=C(C=C(C=C2)CCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
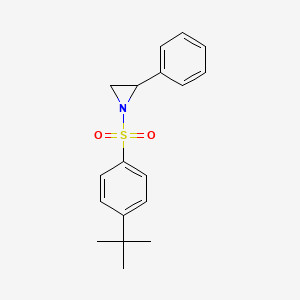
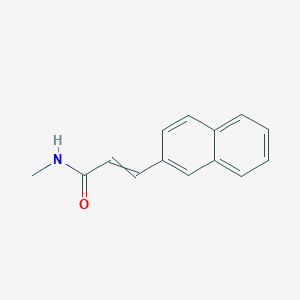
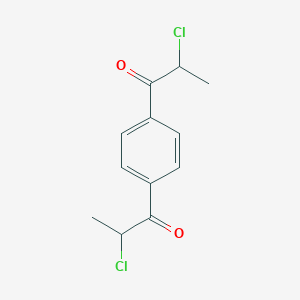
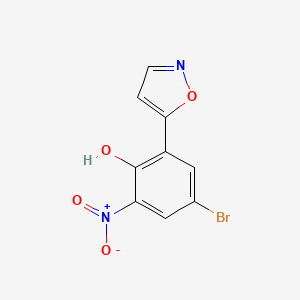
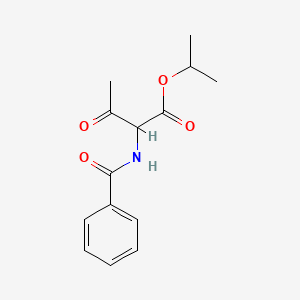
![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)
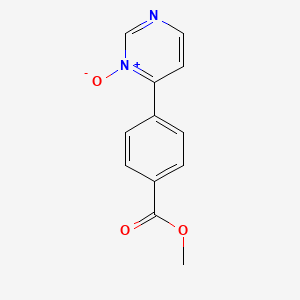
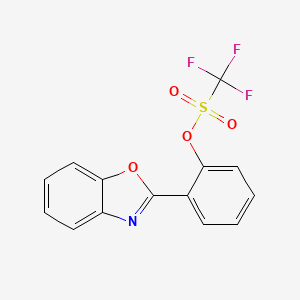
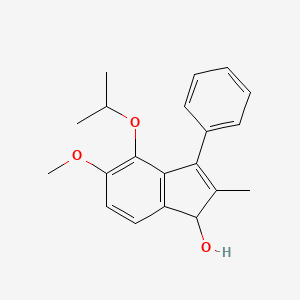
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
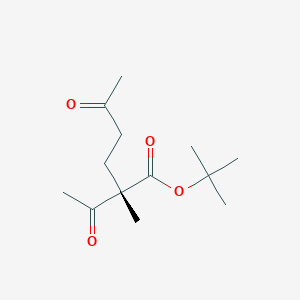
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
